molecular formula C45H71N14O20PS6 B610431 Recanaclotide CAS No. 1667762-62-0

Recanaclotide

Cat. No. B610431
M. Wt: 1351.47
InChI Key: GIUNZSCFWBGNLR-ATLORWJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Recanaclotide is used as a treatment of Gastroparesis, Functional Dyspepsia and Other Gastrointestinal Disorders

Scientific Research Applications

Drug Discovery and Development

Recanaclotide's role in modern drug discovery is significant. The field of drug research, guided by pharmacology, clinical sciences, and molecular biology, has evolved remarkably over the past century. Recombinant DNA and genomic sciences are deeply impacting drug discovery, enriching therapeutic options with recombinant proteins and monoclonal antibodies (Drews, 2000). These advancements highlight the potential for Recanaclotide in innovative therapeutic applications.

Biomarkers and Therapeutic Candidates

The surge in molecular entities entering drug development pipelines, accelerated by technologies like high throughput screening and proteomic approaches, has increased the number of therapeutic candidates. Biomarker measurements are essential in these processes, helping to relate the effects of interventions like Recanaclotide on molecular and cellular pathways to clinical responses (Atkinson et al., 2001).

Oligonucleotides and Pandemic Response

In the context of global health emergencies like the COVID-19 pandemic, the oligonucleotide research community, to which Recanaclotide belongs, has a unique position. It offers the capacity for rational drug design and swift development cycles, targeting areas unreachable by conventional treatments (Rossi & Rossi, 2020).

Gene Transfer Research

The methods developed for DNA manipulation, such as gene transfer techniques, are crucial in the application of Recanaclotide. This involves inserting new genetic material into human subjects, requiring careful oversight and review due to the associated ethical and safety concerns (Lenzi, Altevogt, & Gostin, 2014).

Drug Design and Cyclotides

Cyclotides, plant-made defense proteins, are relevant to Recanaclotide's applications in pharmaceuticals. Their unique structure and stability make them attractive for drug design, and methods for their production, including recombinant methods, are continuously evolving. This includes the potential application in creating modified cyclotides for various therapeutic areas, such as cancer and infectious diseases (Craik et al., 2012).

properties

CAS RN

1667762-62-0

Product Name

Recanaclotide

Molecular Formula

C45H71N14O20PS6

Molecular Weight

1351.47

IUPAC Name

(3S,6R,9S,15R,20R,23S,26S,29R,32R,37R,40S,45aS)-32-amino-40-(2-amino-2-oxoethyl)-9-((R)-1-hydroxyethyl)-23-isobutyl-3-methyl-1,4,7,10,13,22,25,28,31,38,41,47-dodecaoxo-26-((phosphonooxy)methyl)tetracontahydro-19H-37,20-(epiminomethano)-6,29-(methanodithiomethano)pyrrolo[2,1-s][1,2,27,28]tetrathia[5,8,11,14,17,20,23,32,35,38,41]undecaazacyclotritetracontine-15-carboxylic acid

InChI

InChI=1S/C45H71N14O20PS6/c1-18(2)8-22-36(65)56-27-15-85-86-17-29(45(74)75)50-32(62)10-48-43(72)33(20(4)60)58-41(70)28-16-84-83-13-25(39(68)53-24(37(66)51-22)11-79-80(76,77)78)55-35(64)21(46)12-81-82-14-26(57-40(27)69)38(67)52-23(9-31(47)61)44(73)59-7-5-6-30(59)42(71)49-19(3)34(63)54-28/h18-30,33,60H,5-17,46H2,1-4H3,(H2,47,61)(H,48,72)(H,49,71)(H,50,62)(H,51,66)(H,52,67)(H,53,68)(H,54,63)(H,55,64)(H,56,65)(H,57,69)(H,58,70)(H,74,75)(H2,76,77,78)/t19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1

InChI Key

GIUNZSCFWBGNLR-ATLORWJNSA-N

SMILES

CC(C[C@@H]1NC([C@@H](NC([C@@H]2CSSC[C@@H]3NC([C@@H](NC([C@@H]4CCCN4C([C@@H](NC([C@@H](NC([C@@H](NC1=O)CSSC[C@@H](C(O)=O)NC(CNC([C@H]([C@H](O)C)NC3=O)=O)=O)=O)CSSC[C@@H](C(N2)=O)N)=O)CC(N)=O)=O)=O)C)=O)=O)COP(O)(O)=O)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Recanaclotide;  IW-9179;  IW 9179;  IW9179; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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